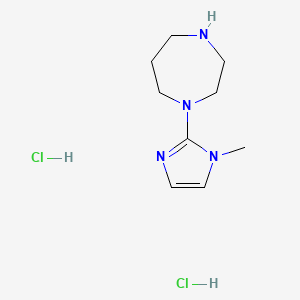
1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride is a chemical compound that features both imidazole and diazepane rings
Preparation Methods
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the imidazole ring, followed by the introduction of the diazepane moiety. Common starting materials include 1-methylimidazole and appropriate diazepane precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or diazepane rings are replaced with other groups. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparison with Similar Compounds
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 1-(1-methyl-1H-imidazol-4-yl)methylamine and 1-(3-aminopropyl)-2-methyl-1H-imidazole.
Uniqueness: The presence of both imidazole and diazepane rings in a single molecule makes it unique, offering a combination of properties not found in simpler compounds.
Properties
Molecular Formula |
C9H18Cl2N4 |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12-7-5-11-9(12)13-6-2-3-10-4-8-13;;/h5,7,10H,2-4,6,8H2,1H3;2*1H |
InChI Key |
CERBEWRGXIPKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















